1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

CAS No.: 565453-22-7

Cat. No.: VC3796032

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 565453-22-7 |

|---|---|

| Molecular Formula | C12H15N3S |

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2 |

| Standard InChI Key | PZOCPPJEPGKJJI-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3S2 |

| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3S2 |

Introduction

Chemical Structure and Molecular Characteristics

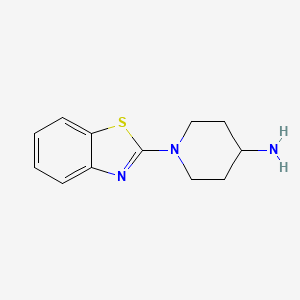

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine (IUPAC name: 4-amino-1-(1,3-benzothiazol-2-yl)piperidine) is a bicyclic organic compound with the molecular formula C₁₂H₁₅N₃S and a molecular weight of 233.33 g/mol . The structure comprises a benzothiazole ring (a benzene fused to a thiazole) linked via a single bond to the nitrogen atom of a piperidine ring, which itself bears an amine group at the 4-position (Fig. 1).

Table 1: Molecular properties of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 233.33 g/mol |

| CAS Registry Number | 565453-22-7 |

| Hydrogen Bond Donors | 2 (NH₂ and NH groups) |

| Hydrogen Bond Acceptors | 3 (two N in benzothiazole, one in piperidine) |

The benzothiazole system contributes to the compound’s planarity, while the piperidine ring adopts a chair conformation, as confirmed by X-ray diffraction studies of analogous structures . The dihedral angle between the benzothiazole and piperidine planes is approximately 6.37°, minimizing steric hindrance and facilitating intramolecular hydrogen bonding .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(1,3-benzothiazol-2-yl)piperidin-4-amine typically involves a multi-step protocol:

-

Formation of the benzothiazole core: Starting from 2-aminothiophenol and carbon disulfide, cyclization under basic conditions yields 2-mercaptobenzothiazole.

-

Piperidine functionalization: The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzothiazole with 4-aminopiperidine in the presence of a base facilitates C–N bond formation .

-

Amine protection and deprotection: Protecting groups (e.g., Boc) may be employed to prevent side reactions during alkylation or acylation steps .

A representative procedure from the literature involves treating N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine with piperidine and formaldehyde in methanol, followed by recrystallization from chloroform (yield: 67%) . Microwave irradiation has been employed to accelerate reaction kinetics, reducing synthesis times from hours to minutes .

Table 2: Key spectroscopic data for 1-(1,3-benzothiazol-2-yl)piperidin-4-amine

| Technique | Observations |

|---|---|

| ¹H NMR | δ 1.49 (s, piperidine CH₂), 3.62 (s, imidazoline CH₂), 7.15–7.56 (m, Ar-H) |

| IR | 3297 cm⁻¹ (N–H stretch), 1576 cm⁻¹ (C=N stretch), 1137 cm⁻¹ (C–N stretch) |

| MS | m/z 233.33 [M+H]⁺ |

Crystallographic Analysis

Single-crystal X-ray diffraction of a structurally related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)imidazol-2-yl]amine, revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.7456(2) Å, b = 10.1254(2) Å, c = 13.9107(2) Å, and β = 104.669(1)° . The benzothiazole and imidazoline rings are nearly coplanar, with a dihedral angle of 6.37(8)°, while the piperidine ring adopts a chair conformation (Fig. 2). Intramolecular N–H···N hydrogen bonds (2.12–2.45 Å) stabilize the crystal lattice .

Table 3: Crystallographic data for analogous compounds

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1600.46(5) ų |

| R-factor | 0.0483 |

| Hydrogen Bond Lengths | N3–H···N1: 2.12 Å, C11–H···N2: 2.45 Å |

| Compound Class | Activity | Mechanism |

|---|---|---|

| 2-Arylaminoimidazolines | Hypotensive, sedative | α₂-Adrenergic receptor agonism |

| Benzothiazole-piperidines | Anti-inflammatory (predicted) | NF-κB pathway modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume